1-(Cyclobutylmethyl)-1H-pyrazol-3-amine

Description

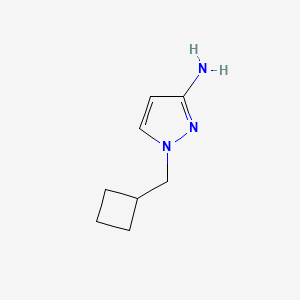

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclobutylmethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c9-8-4-5-11(10-8)6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOVMDZKKTVCKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclobutylmethyl 1h Pyrazol 3 Amine and Its Derivatives

Classical Synthetic Approaches for Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is a fundamental step in the synthesis of 1-(cyclobutylmethyl)-1H-pyrazol-3-amine. Classical methods have long been established and are widely used for this purpose.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

A primary and straightforward method for synthesizing the pyrazole ring is through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, a reaction famously known as the Knorr pyrazole synthesis. mdpi.comnih.govbeilstein-journals.org This approach involves the reaction of a β-diketone or a related 1,3-dielectrophilic species with a hydrazine. nih.gov In the context of synthesizing this compound, this would typically involve reacting a hydrazine derivative with a β-ketonitrile. The reaction proceeds through a condensation mechanism, followed by cyclization and dehydration to form the aromatic pyrazole ring. chim.it

Another classical approach involves the reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives. This reaction initially forms pyrazolines, which can then be oxidized to the corresponding pyrazoles. mdpi.comnih.gov The choice of hydrazine derivative is crucial as it can determine the substituent on the nitrogen atom of the pyrazole ring. For instance, using methylhydrazine can lead to the formation of two different regioisomers. nih.gov

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

| 1,3-Diketone | Hydrazine Derivative | Polysubstituted Pyrazole | Acid medium, N,N-dimethylacetamide, room temperature | Good yields |

| α,β-Unsaturated Ketone | Hydrazine Derivative | Pyrazoline, then Pyrazole | Oxidation step required | Varies |

| β-Ketonitrile | Hydrazine | 3-Aminopyrazole (B16455) | Varies | Varies |

This table presents generalized data for classical pyrazole synthesis reactions.

Michael Addition Reactions in Pyrazole Synthesis

Michael addition reactions also play a role in the synthesis of pyrazole derivatives. beilstein-journals.org This can involve the addition of a nucleophile to an α,β-unsaturated carbonyl compound, which then serves as a precursor for cyclization with hydrazine. beilstein-journals.org For instance, a one-pot process can involve a Michael addition followed by cyclocondensation with a hydrazine derivative to yield the pyrazole. nih.gov In some strategies, pyrazolones can act as nucleophiles in Michael additions to α,β-unsaturated compounds, leading to functionalized pyrazole derivatives after subsequent reactions. acs.orgacs.org The use of catalysts like cesium carbonate can facilitate the direct aza-Michael addition of azoles to α,β-unsaturated compounds. nih.gov

Strategies for Introducing the Cyclobutylmethyl Moiety

Once the pyrazole ring is formed, or concurrently with its formation, the cyclobutylmethyl group must be introduced onto one of the nitrogen atoms.

N-Alkylation Techniques

N-alkylation is a common method for introducing substituents onto the pyrazole nitrogen. This typically involves reacting the NH-pyrazole with an alkylating agent, such as a cyclobutylmethyl halide (e.g., bromide or chloride), in the presence of a base. google.com Various bases and reaction conditions can be employed to achieve this transformation. Catalyst-free Michael addition has also been reported as a highly regioselective method for N1-alkylation of pyrazoles. nih.gov Another approach involves the use of trichloroacetimidates as alkylating agents under Brønsted acid catalysis, which offers an alternative to methods requiring strong bases. mdpi.com Engineered enzymes, specifically promiscuous halide methyltransferases, have also been utilized for the selective N-alkylation of pyrazoles with simple haloalkanes. nih.gov

| Pyrazole Substrate | Alkylating Agent | Catalyst/Base | Conditions | Regioselectivity |

| 3-Aminopyrazole | Cyclobutylmethyl bromide | K2CO3 | Varies | Mixture of N1 and N2 isomers possible |

| 1H-Pyrazole | Acrylate | None (Michael Addition) | Varies | High N1 selectivity |

| Pyrazole | Cyclobutylmethyl trichloroacetimidate | Brønsted acid | Mild | Sterically controlled |

This table illustrates various N-alkylation strategies for pyrazoles.

Direct Preparation from Primary Amines

Recent methodologies allow for the direct synthesis of N-substituted pyrazoles from primary amines. nih.govnih.govresearchgate.netacs.org This approach avoids the often difficult handling of hydrazine derivatives. nih.gov The process involves a one-pot reaction of a primary amine, such as cyclobutylmethylamine, with a 1,3-dicarbonyl compound and an electrophilic amination reagent. acs.org This method is advantageous due to its operational simplicity, short reaction times, and the use of commercially available starting materials. nih.govthieme-connect.com

Advanced Synthetic Protocols and Catalysis

Modern synthetic chemistry offers advanced protocols and catalytic systems to improve the efficiency, selectivity, and environmental friendliness of pyrazole synthesis. Multicomponent reactions (MCRs) are particularly noteworthy as they allow for the in-situ generation of intermediates and the one-pot synthesis of complex pyrazoles. nih.gov

Various catalysts have been employed to enhance pyrazole synthesis. For example, nano-ZnO has been used as an efficient and environmentally friendly catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate. mdpi.com Copper-catalyzed condensation reactions can provide pyrazoles under acid-free conditions at room temperature. organic-chemistry.org Palladium-catalyzed reactions, such as the coupling of aryl triflates with pyrazole derivatives, have also been developed. organic-chemistry.org Furthermore, iodine has been shown to catalyze cascade reactions to produce substituted pyrazoles. organic-chemistry.org Visible light photoredox catalysis enables the synthesis of polysubstituted pyrazoles from hydrazine and Michael acceptors under mild conditions with air as the oxidant. organic-chemistry.org

| Catalytic System | Reactants | Product | Key Advantages |

| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | 1,3,5-substituted pyrazole | Environmentally friendly |

| Copper | 1,3-Diketone, Hydrazine | Pyrazole | Acid-free, room temperature |

| Palladium | Aryl triflate, Pyrazole derivative | N-Arylpyrazole | Good yields |

| Iodine | Enaminone, Hydrazine, DMSO | 1,4-Disubstituted pyrazole | Tandem reaction |

| Visible Light Photoredox | Hydrazine, Michael acceptor | Polysubstituted pyrazole | Mild conditions, uses air as oxidant |

This table summarizes various advanced catalytic systems for pyrazole synthesis.

One-Pot Multi-Component Reactions

Multi-component reactions (MCRs) offer a highly efficient route to complex molecules like substituted pyrazoles in a single step, avoiding the isolation of intermediates. nih.govbiointerfaceresearch.compreprints.org A general and adaptable approach for synthesizing N-alkylated pyrazoles involves the one-pot reaction of a primary amine, a 1,3-dicarbonyl compound, and an amination reagent. To produce this compound, cyclobutylmethylamine would serve as the primary amine. This method directly installs the desired N-substituent, offering a convergent and streamlined synthesis. nih.govacs.org

Another powerful MCR strategy involves the condensation of hydrazine hydrate, an arylidene malononitrile, and an isothiocyanate, which can be catalyzed by various agents. biointerfaceresearch.com While this specific reaction yields a carbothioamide derivative, the underlying principle of combining multiple building blocks in one pot is central to MCRs and can be adapted for the synthesis of diverse pyrazole-3-amines. nih.govnih.gov For instance, a three-component reaction of enaminones, aldehydes, and hydrazine hydrochloride in water provides a green and straightforward approach to polysubstituted pyrazoles. preprints.org

Table 1: Examples of Multi-Component Reactions for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Primary Amine | 2,4-Pentanedione | O-(4-nitrobenzoyl)hydroxylamine | DMF, 85 °C | N-Alkyl-3,5-dimethylpyrazole | 36-44% | nih.govacs.org |

| Hydrazine Hydrate | Arylidene Malononitrile | Cyclohexyl Isothiocyanate | HAp/ZnCl2, 60-70 °C | 5-Amino-1H-pyrazole-1-carbothioamide | 80-90% | biointerfaceresearch.com |

Solvent-Free Reaction Conditions

Solvent-free synthesis, often facilitated by microwave irradiation, represents a significant advancement in green chemistry, reducing waste and often accelerating reaction times. ias.ac.in The synthesis of pyrano[2,3-c]pyrazoles has been successfully achieved by mixing hydrazine monohydrate, malononitrile, ethyl acetoacetate, and various aldehydes or ketones under solvent-free conditions. ias.ac.in This demonstrates the feasibility of constructing complex pyrazole-based systems without bulk solvents.

Similarly, the oxidative amidation of aldehydes with pyrazole to form acyl pyrazoles has been performed under solvent-free conditions by heating the neat mixture with an oxidant, yielding the product in high purity after simple extraction. mdpi.com These examples highlight a trend towards minimizing solvent use, a principle that can be applied to the synthesis of this compound by adapting existing cyclocondensation or multicomponent strategies to solvent-free or neat conditions, potentially with microwave assistance to improve efficiency. researchgate.netscite.ai

Catalytic Methodologies (e.g., Pd/C Hydrogenation)

Catalysis is fundamental to modern organic synthesis. While various catalysts are used in pyrazole synthesis, palladium on carbon (Pd/C) is particularly relevant for hydrogenation reactions, such as the reduction of a nitro group to an amine. A plausible synthetic route to a pyrazole-3-amine involves the initial synthesis of a 3-nitropyrazole precursor, followed by its catalytic hydrogenation.

The reduction of aromatic nitro compounds to primary amines is a classic transformation efficiently catalyzed by Pd/C under a hydrogen atmosphere. mdpi.comresearchgate.net This method is known for its high yields and clean conversion. For example, the hydrogenation of dinitroanilines to aminobenzimidazoles proceeds in the presence of Pd/C catalysts. researchgate.net Similarly, aryl nitriles can be hydrogenated to primary amines using Pd/C with formic acid and triethylamine (B128534) as a hydrogen source, avoiding hazardous reagents. mdpi.com This strategy could be applied to a 1-(cyclobutylmethyl)-3-nitro-1H-pyrazole intermediate to furnish the target this compound.

Derivatization Strategies for Pyrazole-3-amines

The this compound scaffold possesses multiple reactive sites, including the exocyclic amine group and the C4/C5 positions of the pyrazole ring, allowing for extensive derivatization.

Functionalization of the Amine Group (e.g., Acylation, Amidation)

The primary amine at the C3 position is a key site for functionalization, readily undergoing acylation or amidation to form corresponding amides. This is typically achieved by reacting the aminopyrazole with carboxylic acids (often activated), acyl chlorides, or anhydrides. nih.gov

Various coupling agents can facilitate the reaction between a pyrazole-3-amine and a carboxylic acid. For example, pyrazole amide derivatives have been synthesized by reacting 5-bromothiophene carboxylic acid with various pyrazole amines using reagents like TiCl₄ or coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) with 4-(dimethylamino)pyridine (DMAP). nih.gov Pyrazole-3-carboxylic acid chlorides have also been used to synthesize a range of bis-carboxamide derivatives by reacting them with diamines in the presence of a base like pyridine. eurekaselect.com These established methods provide a reliable toolkit for attaching a wide array of acyl groups to the amine of this compound, enabling the exploration of structure-activity relationships. nih.govresearchgate.netresearchgate.net

Table 2: Representative Amidation Reactions of Aminopyrazoles

| Aminopyrazole | Acylating Agent / Carboxylic Acid | Coupling Agent/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 5-Bromothiophene carboxylic acid | DCC, DMAP, DCM | Thiophene Carboxamide | 68% | nih.gov |

| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride | Not Specified | Pyrazole Carboxamide | Not Specified | nih.gov |

Substitution on the Pyrazole Ring

The pyrazole ring itself is amenable to substitution, primarily through electrophilic substitution or modern transition-metal-catalyzed C-H functionalization. rsc.orgresearchgate.net Electrophilic aromatic substitution on the pyrazole ring typically occurs at the C4 position. rrbdavc.orgresearchgate.netscribd.com Common electrophilic substitution reactions include nitration (HNO₃/H₂SO₄), halogenation (N-halosuccinimides), and Vilsmeier-Haack formylation (POCl₃/DMF), which introduce nitro, halogen, or formyl groups, respectively, at the C4 position. scribd.comrsc.org

More advanced strategies involve transition-metal-catalyzed C-H functionalization, which allows for the direct formation of C-C and C-heteroatom bonds without pre-functionalization. rsc.orgresearchgate.netrsc.orgelsevierpure.com Palladium catalysts, for instance, can direct the arylation of sp³ C-H bonds using the pyrazole ring as a directing group. nih.gov While this often functionalizes the N-alkyl group, other protocols target the pyrazole ring itself. Direct C-H alkylation and arylation at the C5 position of pyrazoles have been achieved under palladium catalysis, particularly when the C4 position is substituted with electron-withdrawing groups. rsc.org These methods provide powerful, regioselective tools for modifying the core scaffold of this compound. nih.gov

Hybrid Pyrazole Scaffold Synthesis

Pyrazole-3-amines are invaluable building blocks for constructing fused heterocyclic systems, leading to hybrid scaffolds with diverse chemical and biological properties. researchgate.netbeilstein-journals.orgmdpi.comdntb.gov.ua A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines, which is most commonly achieved through the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. acs.orgnih.govnih.govresearchgate.net

This cyclocondensation reaction is highly versatile, and various strategies, including one-pot, three-component, and microwave-assisted methods, have been developed to enhance its efficiency and scope. acs.orgnih.gov For example, a copper(II)-catalyzed [3+3] annulation of saturated ketones with 3-aminopyrazoles allows for the one-pot synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines. acs.org Similarly, pyrazolo[3,4-b]pyridines can be synthesized from 5-aminopyrazoles via reactions with α,β-unsaturated aldehydes and cyclic diketones. researchgate.netbeilstein-journals.org These reactions leverage the binucleophilic nature of the aminopyrazole (the exocyclic NH₂ and the endocyclic N1-H or N2) to construct a new fused ring, creating complex molecular architectures from the relatively simple this compound starting material.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-(Cyclobutylmethyl)-3-nitro-1H-pyrazole |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine |

| 5-Amino-1,3,4-thiadiazole-2-sulfonamide |

| 5-Bromothiophene carboxylic acid |

| 5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide |

| Cyclobutylmethylamine |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| 4-(dimethylamino)pyridine (DMAP) |

| Pyrazolo[1,5-a]pyrimidines |

| Pyrazolo[3,4-b]pyridines |

| Pyrano[2,3-c]pyrazoles |

| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride |

| O-(4-nitrobenzoyl)hydroxylamine |

Optimization of Synthetic Pathways and Yields

The efficient synthesis of this compound hinges on the strategic optimization of reaction conditions to maximize yield and ensure high regioselectivity. The primary challenge in synthesizing 1-substituted-3-aminopyrazoles lies in controlling the site of N-alkylation on the pyrazole ring. The unsymmetrical nature of the 3-aminopyrazole precursor presents two nitrogen atoms available for substitution, leading to potential formation of two regioisomers. Therefore, research in this area focuses on refining methodologies to selectively produce the desired N1-alkylated isomer.

Key optimization parameters include the choice of base, solvent, temperature, and catalyst, as well as the nature of the alkylating agent. These factors collectively influence the reaction's kinetics and thermodynamics, which can be manipulated to favor the formation of this compound.

Detailed Research Findings

The synthesis of N-alkyl pyrazoles is often achieved by deprotonating the pyrazole ring with a base, followed by the addition of an alkyl halide electrophile. semanticscholar.org However, for an unsymmetrical pyrazole like 3-aminopyrazole, this can lead to a mixture of products. The alkylation can occur at the N1 position (adjacent to the amino-substituted carbon) or the N2 position. The distribution of these isomers is highly dependent on the reaction conditions.

Studies on analogous systems have demonstrated that steric hindrance plays a significant role in directing the alkylation. semanticscholar.orgresearchgate.net The cyclobutylmethyl group, while not exceedingly bulky, provides sufficient steric hindrance to influence the reaction's outcome.

Kinetic vs. Thermodynamic Control:

A critical aspect of optimization is leveraging kinetic versus thermodynamic control. It has been proposed that under basic conditions at low temperatures (kinetic control), the reaction can favor the formation of the 3-amino isomer by trapping the initial, kinetically formed Michael adduct before it can equilibrate. thieme-connect.com Conversely, neutral conditions at elevated temperatures allow the adducts to equilibrate, favoring the thermodynamically more stable 5-amino isomer. thieme-connect.com

For the synthesis of this compound, achieving the desired 3-amino regioisomer often requires conditions that favor kinetic control. This involves careful selection of a base and operating at controlled temperatures.

The following interactive table illustrates a typical optimization study for the N-alkylation of 3-aminopyrazole with a hypothetical alkylating agent, (cyclobutylmethyl)bromide, based on principles derived from related syntheses. thieme-connect.comchemrxiv.orgwordpress.com

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Regioisomeric Ratio (N1:N2) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 80 | 65 | 70:30 |

| 2 | Cs₂CO₃ | DMF | 80 | 79 | 85:15 |

| 3 | NaH | THF | 60 | 58 | 60:40 |

| 4 | KOt-Bu | THF | 25 | 75 | 90:10 |

| 5 | NaOEt | EtOH | 0 | 88 | 95:5 |

| 6 | None (Neutral) | EtOH | 80 | 40 | 10:90 (Thermodynamic Product Favored) |

Catalytic Approaches:

To further enhance yield and selectivity while often allowing for milder reaction conditions, various catalytic systems have been explored for N-alkylation of pyrazoles. These methods can offer alternatives to traditional strong base- or high-temperature-dependent protocols. semanticscholar.orgmdpi.com

Acid Catalysis: Brønsted acid catalysts can be used with specific electrophiles like trichloroacetimidates to achieve N-alkylation in good yields. mdpi.com

Phase Transfer Catalysis: Using a phase-transfer catalyst, such as 18-crown-6, allows the reaction to proceed efficiently under mild conditions, often leading to exclusive N-alkylation. researchgate.net

Heterogeneous Catalysis: Solid-supported catalysts, including basic modified molecular sieves like crystalline aluminosilicates, have been shown to be highly active, resulting in almost quantitative yields in short reaction times. google.comresearchgate.net

Biocatalysis: Engineered enzymes have demonstrated the ability to perform pyrazole alkylation with exceptional regioselectivity (>99%), representing a frontier in selective synthesis. nih.gov

The following table summarizes the potential impact of different catalytic strategies on the synthesis.

| Entry | Catalyst System | Alkylating Agent Type | Key Advantage(s) | Typical Yield | Regioselectivity |

|---|---|---|---|---|---|

| 1 | Brønsted Acid (e.g., CSA) | Trichloroacetimidate | Avoids strong base | Good | Sterically controlled |

| 2 | Phase Transfer (e.g., 18-crown-6) | Alkyl Halide | Mild conditions, high selectivity | High | High |

| 3 | Zeolite (e.g., HY) | Alcohol | High activity, reusability | Excellent | High |

| 4 | Engineered Enzyme | Haloalkane | Unprecedented regioselectivity | Good | Excellent (>99%) |

Chemical Reactivity and Mechanistic Studies of 1 Cyclobutylmethyl 1h Pyrazol 3 Amine Systems

Reactivity of the Pyrazole (B372694) Amine Moiety (e.g., Nucleophilic Substitution)

The exocyclic amine group at the C3 position is a key center of reactivity in 1-(cyclobutylmethyl)-1H-pyrazol-3-amine. This amino group imparts nucleophilic character to the molecule, allowing it to participate in a variety of chemical reactions. For instance, 3-aminopyrazoles can undergo nucleophilic substitution reactions with suitable electrophiles. nih.gov A common reaction involves the coupling of the amine with heterocyclic halides, such as pyrimidine (B1678525) derivatives, under basic conditions to form more complex structures. nih.gov

The nucleophilicity of the amine allows for the synthesis of various derivatives, including amides and ureas, typically by reacting the parent amine with acyl chlorides or isocyanates. researchgate.net These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, for example, is a known pharmacophore used in the development of kinase inhibitors. nih.gov The reactivity of the amine is crucial for constructing these and other pharmacologically relevant scaffolds. nih.govresearchgate.net

Ring System Reactivity and Substitution Patterns

The pyrazole ring itself has distinct regions of reactivity. It is a π-excessive aromatic system, which generally favors electrophilic substitution. nih.gov

Electrophilic Aromatic Substitution : The C4 position of the pyrazole ring is the most electron-rich and, therefore, the preferred site for electrophilic attack. nih.govrsc.orgpharmaguideline.comglobalresearchonline.net Reactions such as nitration, halogenation, and sulfonation typically occur at this position. globalresearchonline.netijnrd.org The combined electron-donating effect of the two nitrogen atoms reduces the electron density at the C3 and C5 positions, directing incoming electrophiles to C4. pharmaguideline.com

Nucleophilic Attack : Nucleophilic substitution on an unsubstituted pyrazole ring is difficult due to its electron-rich nature. However, the introduction of strong electron-withdrawing groups can activate the ring for such reactions. nih.gov

Reactivity at C3 and C5 : While C4 is favored for electrophilic substitution, the C3 and C5 positions have their own unique reactivity. In the presence of a very strong base, deprotonation can occur at C3, which may lead to ring-opening. pharmaguideline.com The C5 position is also susceptible to substitution reactions when activated by strong bases, as the C5 proton is considered the most acidic on the carbon framework. rsc.orgresearchgate.net

Metal-Catalyzed Functionalization : Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, have become powerful tools for modifying the pyrazole core. rsc.orgrsc.orgelsevierpure.com These methods allow for the direct introduction of aryl, alkyl, and other functional groups at various positions, often with high regioselectivity that can be controlled by directing groups. rsc.orgresearchgate.net The pyridine-like N2 nitrogen can act as a directing group to guide functionalization to the C3 or C5 positions. researchgate.net

| Reactivity Type | Preferred Position | Reagents/Conditions | Notes |

| Electrophilic Substitution | C4 | Nitrating agents, Halogens, Fuming H₂SO₄ | The C4 position is the most nucleophilic carbon. rsc.orgpharmaguideline.com |

| Deprotonation/Substitution | C5 | Strong bases (e.g., organolithiums) | The C5-H bond is the most acidic C-H bond on the ring. rsc.orgresearchgate.net |

| C-H Functionalization | C3, C4, C5 | Transition metal catalysts (e.g., Pd, Rh, Cu) | Regioselectivity can be controlled by directing groups and reaction conditions. rsc.orgrsc.org |

| Nucleophilic Attack on Ring | C3, C5 | Strong Nucleophiles | Generally requires activation by electron-withdrawing groups. nih.gov |

Chemical Stability under Various Conditions

The pyrazole ring is known for its considerable stability, a consequence of its aromatic character. ijrpr.comglobalresearchonline.net

Oxidation and Reduction : The ring is generally resistant to oxidation. globalresearchonline.netijnrd.org While the pyrazole nucleus itself is stable, alkyl side chains can be oxidized by strong agents like potassium permanganate (B83412) to form the corresponding carboxylic acids. globalresearchonline.net Similarly, the ring is resistant to reduction, though catalytic hydrogenation can reduce it first to pyrazoline and then to pyrazolidine. globalresearchonline.netijnrd.org

pH Stability : Pyrazole derivatives can exhibit variable stability depending on pH and the nature of their substituents. While the core ring is robust, certain functional groups can be labile. For example, pyrazole ester derivatives have been shown to be susceptible to rapid hydrolysis in aqueous buffers at a basic pH of 8. nih.gov This suggests that while this compound itself is likely stable, its derivatives, such as esters or amides formed at the 3-amino position, could exhibit pH-dependent hydrolytic instability.

Reaction Mechanisms of Pyrazole Ring Formation and Functionalization

Ring Formation: The most prevalent method for synthesizing the pyrazole core is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound. nih.govnih.gov For this compound, the synthesis would likely involve the reaction of cyclobutylmethylhydrazine with a 1,3-dicarbonyl equivalent bearing a precursor to the 3-amino group, such as a β-ketonitrile. The mechanism involves an initial nucleophilic attack by one of the hydrazine nitrogens, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. researchgate.net

Functionalization Mechanisms:

Electrophilic Aromatic Substitution (EAS): The mechanism for reactions at the C4 position follows the standard EAS pathway for aromatic compounds. An electrophile attacks the electron-rich C4 carbon, forming a resonance-stabilized cationic intermediate (a sigma complex), which then loses a proton to restore aromaticity.

Transition-Metal-Catalyzed C-H Functionalization: These reactions proceed through various catalytic cycles, often involving an initial coordination of the metal to the N2 nitrogen of the pyrazole. rsc.orgresearchgate.net This is followed by a C-H activation step (e.g., concerted metalation-deprotonation) to form a metallacyclic intermediate. Reductive elimination or further reaction with a coupling partner then yields the functionalized pyrazole and regenerates the active catalyst. rsc.org

Tautomerism in Pyrazole-3-amine Systems

Tautomerism, the interconversion of structural isomers through proton migration, is a critical feature of pyrazole chemistry that can influence reactivity and biological activity. nih.govresearchgate.net

Prototropic tautomerism involves the migration of a proton. numberanalytics.com In pyrazole systems, two main types are relevant:

Annular Tautomerism: This occurs in N-unsubstituted pyrazoles, where the proton on the ring nitrogen can migrate between the N1 and N2 positions. nih.govmdpi.com This leads to an equilibrium between, for example, a 3-substituted and a 5-substituted pyrazole. For this compound, the presence of the cyclobutylmethyl group on the N1 nitrogen prevents this type of annular tautomerism.

Amino-Imino Tautomerism: This is a form of side-chain tautomerism relevant to aminopyrazoles. mdpi.com The this compound can theoretically exist in equilibrium between the amine form (3-amino) and the imine form (3-imino). The equilibrium involves the migration of a proton from the exocyclic amino group to the endocyclic N2 nitrogen.

The position of the tautomeric equilibrium is highly sensitive to the electronic nature of the substituents on the pyrazole ring. nih.govresearchgate.netresearchgate.net

Electronic Effects: Theoretical and experimental studies have shown that electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have a profound impact.

Electron-Donating Groups (e.g., -NH₂, -OH, -CH₃): When attached to the pyrazole ring, EDGs tend to favor the tautomer where the substituent is at the C3 position (relative to the NH proton in an N-unsubstituted system). nih.gov The amino group is a strong electron-donating group, which stabilizes the 3-amino tautomeric form.

Electron-Withdrawing Groups (e.g., -NO₂, -COOH, -CFO): EWGs generally stabilize the tautomer where the substituent is at the C5 position. nih.govresearchgate.net

Substituent Effects in this compound:

The cyclobutylmethyl group at N1 is an alkyl group, which is weakly electron-donating and is not expected to exert a strong electronic influence on the tautomeric equilibrium. Its primary role is to prevent annular tautomerism.

The amino group at C3 is a strong π-electron donor. nih.gov This donation significantly stabilizes the 3-amino tautomer, making it the overwhelmingly predominant form under normal conditions.

| Substituent Type at C3/C5 | Favored Tautomer (in N-H pyrazoles) | Rationale |

| Electron-Donating (e.g., -NH₂, -OH) | 3-Substituted Tautomer | Stabilizes the tautomer through resonance or inductive effects. nih.govresearchgate.net |

| Electron-Withdrawing (e.g., -NO₂, -COOH) | 5-Substituted Tautomer | The more electronegative group prefers to be adjacent to the sp² nitrogen. nih.govresearchgate.net |

| Alkyl Groups | Often a tautomeric mixture | Small electronic effect, leading to a smaller energy difference between tautomers. nih.gov |

Solvent Effects on Tautomerism

A comprehensive review of the scientific literature indicates that specific experimental or computational studies focusing solely on the solvent effects on the tautomerism of this compound have not been published to date. However, the tautomeric behavior of aminopyrazoles and related heterocyclic systems is a well-documented area of chemical research. nih.govnih.gov Based on established principles, the influence of solvents on the tautomeric equilibrium of this compound can be predicted and understood.

For this compound, the substitution at the N1 position with a cyclobutylmethyl group precludes the common annular tautomerism observed in N-unsubstituted pyrazoles. beilstein-journals.org Instead, the relevant tautomeric equilibrium is the prototropic shift between the amino and imino forms: the aromatic this compound and the non-aromatic 1-(Cyclobutylmethyl)-1H-pyrazol-3(2H)-imine.

The position of this equilibrium is expected to be significantly influenced by the surrounding solvent medium. Key factors include the solvent's polarity, proticity (ability to donate hydrogen bonds), and its capacity to engage in specific solute-solvent interactions. nih.govnih.gov Generally, an increase in solvent polarity is expected to stabilize the tautomer with the larger dipole moment. sid.ir

Theoretical studies on analogous amino-substituted heterocyclic compounds, such as aminopurines and aminothiadiazoles, have consistently shown that polar solvents can alter the relative stability of tautomers. nih.govsid.ir For instance, continuum solvation models like the Polarizable Continuum Model (PCM) are frequently used in computational chemistry to predict how a solvent's dielectric constant will affect the Gibbs free energy of each tautomer, thereby shifting the equilibrium. nih.govrsc.org In many cases, polar protic solvents like water or ethanol (B145695) can form strong hydrogen bonds with both the amino group of the amine tautomer and the imino group of the imine tautomer, which can selectively stabilize one form over the other. nih.gov Conversely, nonpolar, aprotic solvents like hexane (B92381) or toluene (B28343) would interact mainly through weaker van der Waals forces, and the equilibrium in such media would more closely reflect the intrinsic stability of the isolated tautomers in the gas phase.

Experimental investigation of such equilibria is typically conducted using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net By analyzing the chemical shifts and coupling constants in various deuterated solvents (e.g., DMSO-d6, CDCl3, CD3OD), the relative populations of the tautomers can be determined.

While no specific data exists for this compound, the following table illustrates how research findings on solvent-dependent tautomeric equilibria are typically presented.

Table 1: Hypothetical Tautomeric Equilibrium Data for this compound in Various Solvents

This table is for illustrative purposes only and does not represent published experimental data.

| Solvent | Dielectric Constant (ε) | Tautomer Ratio (% Amino : % Imino) | Equilibrium Constant (KT = [Imino]/[Amino]) |

| Hexane | 1.9 | 95 : 5 | 0.05 |

| Chloroform | 4.8 | 90 : 10 | 0.11 |

| Tetrahydrofuran (THF) | 7.6 | 88 : 12 | 0.14 |

| Ethanol | 24.6 | 82 : 18 | 0.22 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 75 : 25 | 0.33 |

| Water | 80.1 | 70 : 30 | 0.43 |

Structure Activity Relationship Sar Studies of 1 Cyclobutylmethyl 1h Pyrazol 3 Amine Derivatives

Design Principles for Modifying Pyrazole-3-amine Scaffolds

The pyrazole (B372694) core possesses distinct chemical characteristics that guide modification strategies. It contains an acidic, "pyrrole-like" nitrogen at the N1 position and a basic, "pyridine-like" nitrogen at the N2 position. This amphoteric nature allows the scaffold to interact with both acids and bases, a property that can be modulated by substituents. The electronic landscape of the ring is also non-uniform; the C4 position is electron-rich and susceptible to electrophilic substitution, whereas the C3 and C5 positions are relatively electron-deficient due to the influence of the electronegative nitrogen atoms, making them targets for nucleophilic attack.

The 3-amino group is a key feature, serving as a hydrogen bond donor and a point for further functionalization. The design of derivatives often involves a few core principles:

Modulation of Physicochemical Properties: Substituents are chosen to alter lipophilicity, polarity, and metabolic stability. For instance, N1-alkylation, as seen in the 1-(cyclobutylmethyl) group, generally increases lipophilicity compared to an unsubstituted N-H, which may enhance membrane permeability.

Probing Target Interactions: Modifications at each position are used to explore interactions within a biological target's binding site. The N1-substituent can occupy hydrophobic pockets, while groups on the pyrazole ring can form hydrogen bonds, pi-stacking interactions, or van der Waals contacts.

Tautomeric and Conformational Control: Substitutions can influence the tautomeric equilibrium of the pyrazole ring, which can be critical for biological activity. The choice of substituents, particularly bulky ones, can also introduce conformational restrictions that may lock the molecule into a bioactive shape. In some contexts, an unsubstituted N1 nitrogen is crucial for antiproliferative activity, suggesting its role as a hydrogen bond donor is essential.

Impact of Cyclobutylmethyl Group Modifications

The substituent at the N1 position of the pyrazole ring plays a significant role in defining a compound's interaction with biological targets. The 1-(cyclobutylmethyl) group is an alkyl substituent that primarily influences the steric and lipophilic properties of the molecule. Its size and shape can be critical for fitting into specific hydrophobic pockets within a receptor or enzyme active site.

While direct SAR comparisons for the cyclobutylmethyl group on this specific scaffold are not extensively documented, principles can be derived from the common practice of exploring different cycloalkyl groups in medicinal chemistry. The cyclopropyl (B3062369) group is often used as a bioisostere for larger or unsaturated groups. It is smaller and more rigid than the cyclobutyl ring and possesses unique electronic properties due to its ring strain.

A switch from a cyclopropylmethyl to a cyclobutylmethyl group represents a systematic increase in both steric bulk and conformational flexibility.

Steric Bulk: The cyclobutyl ring is larger and occupies more space. This change can either enhance binding by improving van der Waals contacts in a sufficiently large pocket or decrease activity by causing a steric clash if the pocket is constrained.

Flexibility: The cyclobutyl ring has a higher degree of conformational freedom (puckering) compared to the rigid cyclopropane (B1198618) ring. This flexibility might allow the substituent to adopt a more optimal orientation for binding, but it can also come with an entropic penalty.

The choice between these two groups allows researchers to probe the size and conformational tolerance of the N1-binding pocket.

The N1 position can be decorated with a wide variety of aliphatic groups to modulate activity. SAR studies on related pyrazole scaffolds have shown that systematically increasing the chain length and bulk of N1-substituents can lead to a progressive increase in receptor affinity and efficacy, but only up to an optimal point, after which activity may plateau or decline. This suggests the existence of a defined spatial limit within the target's binding site.

The steric hindrance of the aliphatic group can also influence synthetic accessibility. For example, reactions involving amines with neighboring secondary or tertiary carbons may proceed with different yields than those with primary carbons.

| N1-Substituent Modification | Expected Impact on Properties | Rationale |

| Methyl | Decrease in lipophilicity and steric bulk | Smaller alkyl group, probes for minimal steric requirement. |

| Isopropyl | Moderate increase in steric bulk | Introduces branching near the ring, testing tolerance for steric hindrance. |

| tert-Butyl | Significant increase in steric bulk | Probes the upper limit of steric tolerance in the binding pocket. |

| Benzyl (B1604629) | Introduction of aromatic character | Allows for potential π-stacking interactions. |

| **Cyclopropyl |

Role of Linkers and Hybrid Structures in SAR

The strategic use of linkers and the development of hybrid molecules are pivotal in optimizing the pharmacological profile of 1-(Cyclobutylmethyl)-1H-pyrazol-3-amine derivatives. Linkers, which connect the core pyrazole scaffold to other chemical moieties, can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. The nature, length, and flexibility of a linker are critical parameters in SAR studies.

Hybrid molecules, which combine the this compound scaffold with other pharmacophores, represent a rational drug design approach to achieve multi-target activity or to enhance the potency against a specific biological target. For instance, the pyrazole nucleus is a key component in a variety of kinase inhibitors, where it can be linked to other heterocyclic systems to interact with different regions of the kinase active site. The pyrazole fragment can function as a linker that provides an extended conformation and a vector for other substituents. nih.gov

The molecular hybridization concept has emerged as a powerful approach in drug discovery, leading to the development of novel pyrazole-indole hybrids and pyrazole-pyrazoline hybrids. bohrium.comnih.gov These hybrid structures are designed to interact with multiple biological targets or to enhance the binding affinity to a single target through synergistic interactions.

For example, in the design of certain kinase inhibitors, a linker in the form of a urea (B33335) group facilitates crucial hydrogen bonding with amino acid residues in the target enzyme. nih.gov The synthesis of pyrazole hybrid chalcone (B49325) conjugates has also been explored as a strategy to develop potential anticancer agents and tubulin polymerization inhibitors. mdpi.com The design of these hybrids often involves connecting the pyrazole core to other biologically active motifs through various linkers, and the resulting biological activity is highly dependent on the nature of both the linker and the attached moiety.

Correlation of Structural Features with Biological Activities (Pre-clinical In Vitro/In Vivo)

The biological activity of this compound derivatives is intricately linked to their structural features. Preclinical in vitro and in vivo studies have provided valuable insights into how specific modifications on the pyrazole core, the N1-substituent, and the 3-amino group impact their pharmacological effects.

A significant finding in the SAR of pyrazole-based kinase inhibitors highlights the importance of the N1-substituent. A study revealed that a cyclobutyl group at this position was more optimal for activity compared to hydrogen, methyl, isopropyl, cyclopropyl, cyclopentyl, or phenyl groups. nih.gov This underscores the favorable contribution of the cyclobutylmethyl moiety in the parent compound to its biological activity.

Substitutions on the pyrazole ring itself also play a crucial role. The introduction of different functional groups on the pyrazole ring can modulate the activity against various enzymes by addressing specific binding pockets. nih.gov For example, in a series of pyrazole derivatives, the introduction of residues with different sizes at positions 3 and 5, such as methyl or benzyl groups, led to a decrease in inhibitory activity, whereas a cyclopentyl moiety resulted in similar activity to the unsubstituted analog. nih.gov

The 3-amino group of the this compound scaffold is another key site for modification. This amino group can be a part of a larger pharmacophore, as seen in N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives, which have been investigated as cytotoxic agents and selective RET inhibitors. researchgate.net

The following table summarizes the observed preclinical activities of various pyrazole derivatives, providing a basis for understanding the potential effects of structural modifications on the this compound scaffold.

| Compound Class | Structural Modification | Preclinical Activity (In Vitro/In Vivo) | Reference(s) |

| Pyrazole-based Kinase Inhibitors | N1-cyclobutyl substituent | Optimal for kinase inhibitory activity | nih.gov |

| N-(1H-pyrazol-3-yl)pyrimidin-4-amine Derivatives | Varied substituents on the pyrimidine (B1678525) and pyrazole rings | Cytotoxic agents and selective RET kinase inhibitors | researchgate.net |

| Pyrazole-fused 23-hydroxybetulinic acid derivatives | Fusion of pyrazole ring to a natural product scaffold | Significant antiproliferative activity in vitro and in vivo antitumor activity | nih.gov |

| Pyrazole Hybrid Chalcone Conjugates | Hybridization with chalcone moiety | Potential anticancer agents and tubulin polymerization inhibitors | mdpi.com |

| Pyrazole-Indole Hybrids | Linkage of pyrazole and indole (B1671886) moieties | Good-to-excellent antitumor activity against various cancer cell lines | nih.gov |

These findings collectively suggest that the this compound scaffold is a promising starting point for the development of novel therapeutic agents. The cyclobutylmethyl group at the N1-position appears to be a favorable feature for biological activity. Further optimization through the strategic introduction of linkers, the creation of hybrid structures, and modifications at other positions on the pyrazole ring can lead to the discovery of potent and selective drug candidates.

Computational and Theoretical Studies on 1 Cyclobutylmethyl 1h Pyrazol 3 Amine and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) offer a balance between accuracy and computational cost, making them widely used for studying pyrazole (B372694) derivatives. researchgate.netresearchgate.net These calculations provide detailed information on electronic structure, molecular orbitals, and charge distributions, which are crucial for predicting chemical reactivity and stability. researchgate.netsemanticscholar.org

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. eurasianjournals.com For pyrazole derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), are utilized to determine optimized molecular geometries, vibrational frequencies, and various electronic parameters. researchgate.netresearchgate.nettandfonline.com The optimized geometry represents the lowest energy structure of the molecule, providing accurate bond lengths and angles that are essential for understanding its three-dimensional shape.

The theoretical calculations can predict reactivity through various descriptors derived from the electronic structure. aip.org Molecular electrostatic potential (MEP) maps, for instance, are generated to identify electrophilic and nucleophilic sites on the molecule. aip.orgbhu.ac.in These maps visualize the charge distribution, where regions of negative potential (typically colored red) indicate sites prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. bhu.ac.in This information is vital for predicting how the molecule will interact with other reagents. aip.org

Below is a representative table of theoretical geometric parameters for a pyrazole core structure, optimized using DFT calculations.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.35 | C5-N1-N2 | 112.0 |

| N2-C3 | 1.33 | N1-N2-C3 | 105.0 |

| C3-C4 | 1.42 | N2-C3-C4 | 111.0 |

| C4-C5 | 1.38 | C3-C4-C5 | 106.0 |

| C5-N1 | 1.36 | C4-C5-N1 | 106.0 |

| Note: These values are illustrative for a substituted pyrazole ring and can vary based on the specific substituents and computational level. |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's chemical stability and reactivity. researchgate.net A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. researchgate.netresearchgate.net For pyrazole analogues, the distribution and energies of these orbitals are calculated to understand their reaction mechanisms and kinetic stability. researchgate.netresearchgate.net

The following table presents hypothetical FMO energy values for 1-(Cyclobutylmethyl)-1H-pyrazol-3-amine and related analogues, illustrating the impact of substitution on electronic properties.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| This compound | -5.85 | -0.95 | 4.90 |

| 1-Methyl-1H-pyrazol-3-amine | -5.92 | -1.01 | 4.91 |

| 1H-Pyrazol-3-amine | -6.10 | -1.15 | 4.95 |

| Note: These are representative values derived from general principles of pyrazole derivatives; actual values require specific calculations. |

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the charge distribution within a molecule by translating the complex wave function into localized bonds and lone pairs, which aligns with Lewis structures. nih.govnih.gov This analysis is crucial for understanding intramolecular interactions, such as charge transfer and hyperconjugation, that contribute to molecular stability. nih.gov

In NBO analysis, the stabilization energy E(2) is calculated for each donor-acceptor interaction between a filled (donor) Lewis-type orbital and an empty (acceptor) non-Lewis-type orbital. nih.gov A higher E(2) value indicates a stronger interaction. For pyrazole derivatives, significant interactions often involve the lone pairs of nitrogen atoms donating into the antibonding orbitals (σ* or π*) of adjacent bonds. researchgate.netnih.gov These intramolecular charge transfers are essential for the stabilization of the aromatic pyrazole ring. researchgate.net

The table below shows examples of significant donor-acceptor interactions and their stabilization energies as determined by NBO analysis for a substituted pyrazole.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N1 | π(N2-C3) | 25.5 |

| LP(1) N2 | σ(N1-C5) | 18.2 |

| π(C4-C5) | π(N2-C3) | 15.8 |

| LP(1) N(amine) | π(C3-C4) | 35.1 |

| Note: LP denotes a lone pair. These values are illustrative and depend on the specific molecular structure and basis set used. |

Molecular Dynamics Simulations

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. eurasianjournals.com MD simulations model the movements of atoms and molecules, offering a view of conformational changes, solvent effects, and other time-dependent phenomena that are critical for understanding chemical reactions and biological interactions. researchgate.netnih.gov

The solvent environment can significantly influence chemical reactions and molecular stability. researchgate.net MD simulations can explicitly model solvent molecules, allowing for the study of solvation effects on the structure and reactivity of pyrazole derivatives. uomustansiriyah.edu.iq Solvation energies, which quantify the interaction between the solute and the solvent, can be calculated to predict solubility in different media. researchgate.net

Studies on pyrazole and its analogues have shown that polar solvents, particularly water, can play a crucial role in reaction mechanisms, such as proton transfer. nih.gov Water molecules can form hydrogen bonds with the nitrogen atoms of the pyrazole ring, creating a "water bridge" that lowers the energy barrier for tautomerization. nih.gov MD simulations can track these specific interactions and reveal how the solvent shell around the molecule organizes and influences its dynamic behavior. uomustansiriyah.edu.iq

For a molecule like this compound, the flexible cyclobutylmethyl substituent attached to the nitrogen atom can adopt multiple conformations. researchgate.net Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and determine their relative stabilities. researchgate.net

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net It is widely used to understand the binding mode of ligands to the active site of a protein, thereby providing a basis for structure-based drug design.

Molecular docking simulations are frequently employed to predict the binding affinity of small molecules, like pyrazole derivatives, to their biological targets, which are often protein kinases in the context of anticancer drug discovery. nih.govmdpi.com The binding affinity is typically expressed as a docking score or binding energy, with lower (more negative) values indicating a more favorable interaction.

The predicted binding affinities for a selection of pyrazole analogues against different kinase targets are summarized in the table below. These values, obtained from various studies, illustrate the potential for this class of compounds to bind effectively to kinase active sites.

| Compound Class | Target Kinase | Predicted Binding Energy (kcal/mol) | Reference |

| Pyrazole Derivative | RET Kinase | -7.14 | nih.gov |

| 1,3,5-Trisubstituted Pyrazole | ERK Kinase | Not specified | nih.gov |

| 1,3,5-Trisubstituted Pyrazole | RIPK3 Kinase | Not specified | nih.gov |

| Pyrazole-Carboxamide | Carbonic Anhydrase I | -9.3 | nih.gov |

| Pyrazole-Carboxamide | Carbonic Anhydrase II | -8.5 | nih.gov |

| 1,3,4-Triarylpyrazole | Multiple Kinases | Not specified | mdpi.com |

| Pyrazole-based Analogs | CDK2 | Not specified | rsc.org |

This table is generated based on data from studies on pyrazole analogues and is for illustrative purposes to demonstrate the range of predicted binding affinities for this class of compounds.

The stability of a ligand-target complex is governed by a variety of non-covalent interactions. Computational studies are crucial for identifying the specific amino acid residues that play a key role in anchoring the ligand within the active site. For pyrazole-based kinase inhibitors, hydrogen bonds and hydrophobic interactions are paramount. nih.govresearchgate.net

Hydrogen Bonding: The pyrazole scaffold, with its nitrogen atoms, and the 3-amino group of this compound are well-suited to act as hydrogen bond donors and acceptors. mdpi.com In many kinase inhibitors, the pyrazole core forms critical hydrogen bonds with the hinge region of the kinase, a flexible segment that connects the N- and C-lobes of the enzyme. nih.gov For example, studies on pyrazole derivatives targeting RET kinase have shown hydrogen bond formation with the backbone of residue Ala807 in the hinge region. nih.gov

Hydrophobic Interactions: The cyclobutylmethyl substituent of the target compound is expected to form favorable hydrophobic interactions with nonpolar amino acid residues in the kinase active site. These interactions are crucial for ligand recognition and binding affinity. Molecular dynamics simulations of pyrazole derivatives have highlighted the importance of hydrophobic interactions with residues such as Leu881, Gly810, and Ser811. nih.gov

π-Cation Interactions: While not explicitly detailed for this specific molecule in the available literature, π-cation interactions are a known significant contributor to ligand-protein binding. This interaction involves the electrostatic attraction between a cation (often from a protonated lysine (B10760008) or arginine residue in the protein) and the electron-rich π-system of an aromatic ring, such as the pyrazole ring.

The following table summarizes the key interacting residues identified in computational studies of pyrazole analogues with various protein kinases.

| Pyrazole Analogue Target | Key Interacting Residues | Type of Interaction | Reference |

| RET Kinase | Ala807 | Hydrogen Bond | nih.gov |

| RET Kinase | Leu881, Gly810, Ser811 | Hydrophobic | nih.gov |

| VEGFR-2 | Leu840, Asn923, Arg1066, Cys919, Asp1046 | Hydrogen Bond | nih.gov |

| CDK2 | Not specified | Not specified | rsc.org |

| Human Thymidylate Kinase | Asp15, Phe105, Phe72 | Hydrogen and Hydrophobic | researchgate.net |

This table illustrates the types of interactions and key residues involved in the binding of pyrazole analogues to their targets, providing a model for the potential interactions of this compound.

Validation of Computational Models with Experimental Data

The reliability and predictive power of computational models are contingent upon their validation with experimental data. nih.gov This is a critical step in the drug discovery process, ensuring that the in silico predictions translate to real-world biological activity.

One common method for validating computational models is to correlate the predicted binding affinities (e.g., docking scores) with experimentally determined inhibitory activities, such as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). A strong correlation between the predicted and experimental values suggests that the computational model is accurately capturing the key determinants of binding.

For instance, studies on pyrazole derivatives as CDK2 inhibitors have shown a correlation between in silico molecular docking studies and in vitro IC50 values. rsc.org Compounds that were predicted to have favorable binding modes and energies in the docking simulations also exhibited potent inhibitory activity in enzymatic assays. rsc.org

Quantitative Structure-Activity Relationship (QSAR) is another computational approach that develops mathematical models to correlate the chemical structures of a series of compounds with their biological activities. These models, once validated, can be used to predict the activity of novel compounds. The validation of QSAR models for pyrazole derivatives has been demonstrated through statistical methods, ensuring their robustness and predictive capability. nih.gov

The table below presents a conceptual example of how computational predictions for a series of pyrazole analogues could be compared with experimental data.

| Pyrazole Analogue | Predicted Binding Affinity (kcal/mol) | Experimental IC50 (µM) |

| Analogue A | -9.5 | 0.5 |

| Analogue B | -8.7 | 1.2 |

| Analogue C | -7.2 | 5.8 |

| Analogue D | -6.5 | 10.3 |

This is a representative table illustrating the type of data used to validate computational models. A good model would show a clear trend where lower predicted binding energies correspond to lower experimental IC50 values.

Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing detailed information about the hydrogen, carbon, and nitrogen atomic nuclei.

¹H NMR Spectroscopy In ¹H NMR spectroscopy of 1-(cyclobutylmethyl)-1H-pyrazol-3-amine, the signals for the protons would be expected in distinct regions. The protons of the cyclobutylmethyl group would appear in the aliphatic region, typically between 1.5 and 4.0 ppm. The methylene (B1212753) protons (CH₂) adjacent to the pyrazole (B372694) nitrogen would likely be a doublet around 3.8-4.0 ppm. The methine proton (CH) of the cyclobutyl group and the other methylene protons would produce complex multiplets further upfield. The pyrazole ring protons, H4 and H5, would appear as doublets in the aromatic region, with H4 typically downfield of H5 due to its electronic environment. The amino (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the cyclobutylmethyl substituent and the pyrazole ring. The carbon attached to the amino group (C3) would be significantly deshielded. The other two pyrazole carbons (C4 and C5) would resonate at chemical shifts characteristic of aromatic heterocyclic systems. The carbons of the cyclobutylmethyl group would appear in the aliphatic region of the spectrum.

¹⁵N NMR Spectroscopy ¹⁵N NMR spectroscopy can be used to distinguish the two nitrogen atoms in the pyrazole ring. mdpi.com These nitrogens exist in different chemical environments: one is a "pyrrole-like" nitrogen (N1) and the other is a "pyridine-like" nitrogen (N2). nih.gov The N1 nitrogen, bonded to the cyclobutylmethyl group, would have a different chemical shift compared to the N2 nitrogen. The nitrogen of the 3-amino group would also have a characteristic chemical shift. mdpi.com Studies on similar pyrazole systems show that chemical shifts are sensitive to substitution and intermolecular interactions like hydrogen bonding. researchgate.net

Table 1: Predicted NMR Data for this compound Note: This table is based on typical chemical shifts for similar structural motifs, as direct experimental data for the target compound is not readily available.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazole H4 | ~7.4 (d) | ~95-105 |

| Pyrazole H5 | ~5.7 (d) | ~130-140 |

| Pyrazole C3 | - | ~150-160 |

| NH₂ | Broad singlet | - |

| N-CH₂ | ~3.9 (d) | ~50-60 |

| Cyclobutyl-CH | Multiplet | ~35-45 |

| Cyclobutyl-CH₂ | Multiplets | ~25-35 |

| Cyclobutyl-CH₂ | Multiplet | ~15-25 |

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound (molar mass: 151.22 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the exact mass and molecular formula (C₈H₁₃N₃). mdpi.com

Electron ionization (EI) would likely lead to the formation of a molecular ion peak (M⁺) and several fragment ions. A common fragmentation pathway would be the cleavage of the bond between the cyclobutylmethyl group and the pyrazole ring, leading to characteristic fragment ions. Predicted mass-to-charge ratios (m/z) for various adducts of the molecule have been calculated. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 152.11823 |

| [M+Na]⁺ | 174.10017 |

| [M-H]⁻ | 150.10367 |

| [M+NH₄]⁺ | 169.14477 |

| [M+K]⁺ | 190.07411 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

For this compound, the IR spectrum would exhibit several characteristic absorption bands. The primary amine (NH₂) group is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com The aliphatic C-H stretching vibrations of the cyclobutylmethyl group would appear just below 3000 cm⁻¹. The pyrazole ring itself has characteristic vibrations, including C=N and C=C stretching in the 1500-1600 cm⁻¹ region. The N-H bending vibration of the primary amine typically appears around 1580-1650 cm⁻¹. orgchemboulder.com The C-N stretching vibrations would be found in the fingerprint region, typically between 1020 and 1335 cm⁻¹. orgchemboulder.com

Table 3: Expected IR Absorption Bands for this compound Note: This table is based on characteristic IR frequencies for the functional groups present. orgchemboulder.commdpi.comnist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine (NH₂) | N-H Bend | 1580 - 1650 |

| Alkyl C-H | C-H Stretch | 2850 - 2960 |

| Pyrazole Ring | C=N / C=C Stretch | 1500 - 1600 |

| Aliphatic C-N | C-N Stretch | 1020 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly in those containing conjugated systems. The pyrazole ring, being a heteroaromatic system, is expected to absorb UV radiation. The absorption is due to π → π* electronic transitions within the conjugated ring system. While the cyclobutylmethyl group is an auxochrome and does not absorb in the UV-Vis range, the amino group attached to the pyrazole ring can influence the wavelength of maximum absorption (λmax). Generally, pyrazole derivatives show absorption maxima in the range of 210-270 nm. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While no specific crystal structure for this compound has been reported in the public domain, analysis of similar pyrazole structures reveals common features. nih.govresearchgate.net A crystal structure of this compound would be expected to show a nearly planar pyrazole ring. The 3-amino group would likely participate in intermolecular hydrogen bonding with the nitrogen atoms of adjacent pyrazole rings, influencing the crystal packing.

Chromatographic Methods for Purity and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds.

Gas Chromatography (GC) Gas chromatography, often coupled with mass spectrometry (GC-MS), is another valuable technique for purity analysis, especially for volatile compounds. This compound is likely sufficiently volatile for GC analysis. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The coupled mass spectrometer then provides identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

Based on a comprehensive search of available scientific literature, there is currently no specific preclinical, in vitro, or in vivo research data published on the biological activities of the chemical compound "this compound".

Therefore, it is not possible to provide a detailed article on its antimicrobial, anti-inflammatory, antioxidant, or antidiabetic properties as requested. The available research focuses on the broader class of pyrazole derivatives, but provides no specific findings for this compound that would allow for the creation of the detailed, scientifically accurate sections and data tables as outlined in the instructions.

To fulfill the request, published research specifically investigating this compound would be required. Without such data, any article generated would not be based on factual, scientific evidence and would fall outside the strict scope of the subject compound.

Biological Activities and Molecular Mechanisms Pre Clinical, in Vitro/in Vivo Research

Anticancer and Antiproliferative Investigations

While numerous pyrazole-containing compounds have demonstrated anticancer and antiproliferative properties, no specific studies were identified for 1-(Cyclobutylmethyl)-1H-pyrazol-3-amine. nih.govnih.govresearchgate.net The pyrazole (B372694) scaffold is a common feature in many kinase inhibitors and other anticancer agents, which often work by inducing apoptosis or halting the cell cycle. mdpi.comwaocp.orgnih.govnih.gov

Evaluation in Cancer Cell Lines (e.g., MCF7, HepG2, A549, HeLa)

There is no publicly available data on the cytotoxic or antiproliferative effects of this compound against common cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), or HeLa (cervical cancer).

Target Identification (e.g., FLT3, VEGFR2)

Specific molecular targets for this compound, such as the receptor tyrosine kinases FLT3 and VEGFR2, have not been identified in the scientific literature. Pyrazole derivatives have been successfully developed as inhibitors for these kinases, which are crucial in angiogenesis and cancer cell proliferation. nih.govnih.govrsc.orgnih.gov However, the inhibitory activity of this specific compound remains uncharacterized.

Molecular Mechanisms of Action (e.g., Apoptosis Pathway, Kinase Inhibition)

The molecular mechanisms of action for this compound, including its potential to induce apoptosis or inhibit protein kinases, are not documented. Research on other pyrazole derivatives shows they can trigger programmed cell death by modulating the expression of key apoptotic proteins like Bax and Bcl-2. rsc.orgnih.gov

Neurodegenerative Disease Research (e.g., Alzheimer's Disease)

The potential therapeutic utility of this compound in the context of neurodegenerative disorders like Alzheimer's disease has not been reported. The pyrazole structure is a key component in various compounds being investigated for Alzheimer's, targeting enzymes and pathways implicated in the disease's progression. nih.govnih.govresearchgate.netresearchgate.net

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

There are no available studies demonstrating the inhibition of Glycogen Synthase Kinase 3β (GSK-3β) by this compound. GSK-3β is a significant target in Alzheimer's disease research due to its role in tau protein hyperphosphorylation and amyloid-beta production, and various heterocyclic inhibitors, including some pyrazoles, have been explored. researchgate.netnih.govnih.gov

Anti-Neuroinflammatory Effects in Glial Cells

There is no specific information available in the reviewed scientific literature regarding the anti-neuroinflammatory effects of this compound in glial cells. Research in this area has focused on other pyrazole derivatives, which have been investigated for their potential to modulate neuroinflammatory pathways, but data for this specific compound are not present in the available literature.

Modulation of Tau Phosphorylation

No dedicated studies on the effect of this compound on tau protein phosphorylation have been identified in the current body of scientific research. The modulation of tau phosphorylation is a key area of interest in neurodegenerative disease research, and while some kinase inhibitors containing a pyrazole scaffold have been explored, specific data for this compound is not available. nih.govresearchgate.net

Enzyme Inhibition Studies (e.g., β-lactamase, Meprin α and β)

The pyrazole nucleus is a well-established scaffold in the design of various enzyme inhibitors. researchgate.netmdpi.combohrium.comresearchgate.net However, specific inhibitory data for this compound against enzymes such as β-lactamase or the metalloproteases Meprin α and Meprin β are not detailed in the available research.

Studies on related pyrazole-based compounds have shown that the introduction of cyclic moieties to the pyrazole core can be favorable for the inhibition of Meprin α and Meprin β. nih.govsemanticscholar.orgresearchgate.netresearchgate.net This suggests that the cyclobutylmethyl group could potentially influence enzyme-inhibitor interactions, though direct experimental evidence is lacking.

Pan-Inhibitor Development

There are no specific research findings on the development of this compound as a pan-inhibitor. The broader development of pyrazole-based pan-inhibitors has been explored for certain enzyme families, such as Fibroblast Growth Factor Receptors (FGFRs) and Aurora kinases, but this specific compound is not mentioned in those studies. mdpi.comnih.gov Research into related pyrazole hydroxamates has led to the identification of potent pan-meprin inhibitors, which inhibit both Meprin α and Meprin β. nih.govsemanticscholar.orgresearchgate.net

Selective Enzyme Inhibition

No data is available regarding the selective enzyme inhibition profile of this compound. The development of selective inhibitors is a key strategy in medicinal chemistry to minimize off-target effects. Research on other pyrazole derivatives has successfully identified compounds with high selectivity for specific enzyme isoforms, such as monoamine oxidase (MAO) or individual meprin subtypes. nih.govsemanticscholar.orgacs.org However, the selectivity profile for this compound has not been reported.

Applications Beyond Biological Systems

Corrosion Inhibition

There is no available data on the use of 1-(Cyclobutylmethyl)-1H-pyrazol-3-amine as a corrosion inhibitor.

Adsorption Mechanisms on Metal Surfaces

No studies have been found that describe the adsorption mechanisms of this compound on metal surfaces.

Electrochemical Studies

No electrochemical studies investigating the corrosion inhibition properties of this compound have been identified.

Materials Science Applications (General Considerations)

There is no information available regarding the application of this compound in materials science.

Use as Chemical Probes for Target Validation

There is no literature to support the use of this compound as a chemical probe for target validation.

Q & A

Q. Q1. How can reaction conditions be optimized for the synthesis of 1-(Cyclobutylmethyl)-1H-pyrazol-3-amine to improve yield and purity?

Methodological Answer: The synthesis of cyclobutylmethyl-substituted pyrazol-amines typically involves nucleophilic substitution or condensation reactions. For example, analogous procedures (e.g., coupling cyclobutylmethyl groups to pyrazole cores) can be adapted from methods used for 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives . Key steps include:

- Reagent Selection : Use triethylamine (3.0 eq) as a base in dry dichloromethane to neutralize HCl generated during acyl chloride reactions.

- Temperature Control : Stir at 0–5°C initially to minimize side reactions, then proceed at room temperature for 4–5 hours.

- Purification : Column chromatography (silica gel, hexane:ethyl acetate 8:2) effectively isolates the target compound with >90% purity.

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios of cyclobutylmethyl precursors and pyrazole intermediates.

Structural Characterization

Q. Q2. What spectroscopic and computational methods are most reliable for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Compare and NMR chemical shifts with structurally similar compounds. For example, cyclopropyl-substituted pyrazol-amines show distinct aromatic proton signals at δ 5.18–6.95 ppm and cyclobutylmethyl protons at δ 1.85–0.71 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H] for CH_{14N: 179.1294) to validate the empirical formula .

- X-Ray Crystallography : If crystals are obtainable, compare bond angles and torsional strains with DFT-optimized structures (e.g., density functional theory at B3LYP/6-31G* level) .

Biological Activity Profiling

Q. Q3. How can researchers design assays to evaluate the antimicrobial potential of this compound?

Methodological Answer:

- Gram-Positive/Gram-Negative Screening : Follow protocols for analogous pyrazole derivatives, such as testing against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using broth microdilution (MIC values) .

- Mechanistic Studies : Perform time-kill assays and synergy tests with standard antibiotics (e.g., ampicillin).

- Structural-Activity Relationship (SAR) : Modify the cyclobutylmethyl group or pyrazole substituents (e.g., nitro or methoxy groups) to assess impact on activity, as seen in 3,5-dinitrobenzamide derivatives .

Computational Modeling

Q. Q4. How can DFT calculations predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Reactivity Analysis : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis set to calculate frontier molecular orbitals (FMOs). The energy gap between HOMO (nucleophile) and LUMO (electrophile) indicates reaction feasibility.

- Transition State Modeling : Identify key intermediates in cyclobutylmethyl group transfer using intrinsic reaction coordinate (IRC) calculations.

- Solvent Effects : Include polarizable continuum models (PCM) for dichloromethane to simulate real reaction conditions .

Data Contradictions